molecular formula C3H5F3O B14239186 Oxirane--trifluoromethane (1/1) CAS No. 525577-19-9

Oxirane--trifluoromethane (1/1)

Cat. No.: B14239186
CAS No.: 525577-19-9
M. Wt: 114.07 g/mol
InChI Key: BKCJIKSYQYTUKC-UHFFFAOYSA-N
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Description

Oxirane–trifluoromethane (1/1), also known as (trifluoromethyl)oxirane, is a compound of significant interest in various scientific fields. It consists of an oxirane ring (a three-membered epoxide ring) bonded to a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing (trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to produce (trifluoromethyl)oxirane .

Industrial Production Methods: Industrial production of (trifluoromethyl)oxirane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (trifluoromethyl)oxirane involves its reactivity due to the strained three-membered ring and the electron-withdrawing effects of the trifluoromethyl group. These properties make it highly reactive towards nucleophiles, leading to ring-opening reactions that form various functionalized products. The trifluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar oxirane compounds, (trifluoromethyl)oxirane is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s reactivity, making it more electrophilic and enhancing its stability in various chemical reactions. The trifluoromethyl group also imparts distinct physical properties, such as increased hydrophobicity and thermal stability .

Properties

CAS No.

525577-19-9

Molecular Formula

C3H5F3O

Molecular Weight

114.07 g/mol

IUPAC Name

fluoroform;oxirane

InChI

InChI=1S/C2H4O.CHF3/c1-2-3-1;2-1(3)4/h1-2H2;1H

InChI Key

BKCJIKSYQYTUKC-UHFFFAOYSA-N

Canonical SMILES

C1CO1.C(F)(F)F

Origin of Product

United States

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